5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
5-Chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound featuring a chloro-substituted pyridine ring, an imidazole moiety, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyridine ring. One common approach is the Chichibabin pyridine synthesis , which involves the reaction of an aldehyde with an amine and acetylene under high temperature and pressure. The imidazole ring can be introduced through a cyclization reaction involving an amino-substituted pyridine and a suitable aldehyde or ketone. The tetrahydrofuran group is often introduced via a nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions can be performed using various electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or imidazoles.
Addition: Formation of adducts with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infections.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.
Industry: It can be used in the production of agrochemicals or as a building block for more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological activity being studied.
Comparison with Similar Compounds
5-Chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)nicotinamide: Lacks the tetrahydrofuran group.
6-(Tetrahydrofuran-3-yl)oxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)nicotinamide: Lacks the chloro substituent on the pyridine ring.
Uniqueness: The presence of both the chloro substituent and the tetrahydrofuran group in this compound provides unique chemical and biological properties that distinguish it from similar compounds
This comprehensive overview highlights the significance of 5-Chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-chloro-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-11-18-3-5-21(11)6-4-19-15(22)12-8-14(17)16(20-9-12)24-13-2-7-23-10-13/h3,5,8-9,13H,2,4,6-7,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJSPHPIGKLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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